molecular formula C5H12NO3P B2902321 (S)-1-Dimethoxyphosphoryl-2-methylaziridine CAS No. 1800100-62-2

(S)-1-Dimethoxyphosphoryl-2-methylaziridine

Cat. No. B2902321
CAS RN: 1800100-62-2
M. Wt: 165.129
InChI Key: UILSPYZYUOXRPW-ZBHICJROSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in a lab or could be naturally occurring .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves identifying the reactions the compound can undergo, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves identifying properties like melting point, boiling point, solubility, color, odor, stability, etc .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc .

Future Directions

This involves identifying areas of ongoing research involving the compound, potential new applications, or modifications that could enhance its properties .

properties

IUPAC Name

(2S)-1-dimethoxyphosphoryl-2-methylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSPYZYUOXRPW-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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